molecular formula C18H16ClFN4O2 B8233967 N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine

N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine

Cat. No. B8233967
M. Wt: 374.8 g/mol
InChI Key: BIQABKFYKJRXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is a useful research compound. Its molecular formula is C18H16ClFN4O2 and its molecular weight is 374.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Medical Imaging and Cancer Research

The compound N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine, a derivative of quinazoline, has been studied for its potential applications in medical imaging, specifically in the development of biomarkers for EGFR-TK imaging in cancer. Research indicates that this compound, when labeled with technetium-99m (99mTc), shows promise for EGFR autophosphorylation inhibition and for inhibiting cell growth in certain cancer cells, such as A431 cell lines (Fernandes et al., 2008). Additionally, it's explored for use in positron emission tomography (PET) imaging as a high-affinity inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK) (Holt et al., 2006).

2. Antiviral Research

This quinazoline derivative has been identified in research as a potential inhibitor of MERS-CoV infection. Studies have shown that certain 4-anilino-6-aminoquinazoline derivatives, including this compound, exhibit high anti-MERS-CoV activities. This suggests its potential use in developing therapies for treating coronaviruses (Lee et al., 2020).

3. Antimicrobial and Anti-inflammatory Research

Research into derivatives of quinazoline has demonstrated significant biological activity, including antimicrobial and anti-inflammatory properties. Some studies focus on synthesizing various derivatives and evaluating their effectiveness against different types of bacteria and viruses. For instance, microwave synthesis of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives has been explored for antimicrobial activity (Raval et al., 2012). Another study synthesized fluorine-substituted quinazolin-2-amine derivatives, showing potential in inhibiting inflammatory responses (Sun et al., 2019).

4. Anticancer Research

The compound has been part of the synthesis and optimization processes in manufacturing anticancer drugs, such as Afatinib Dimaleate. This process involves reactions like nitro-reduction, amidation, and salification, indicating its role in the development of effective cancer treatments (Kumar et al., 2019).

properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O2/c19-13-5-10(1-2-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQABKFYKJRXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine
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N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine
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Citations

For This Compound
4
Citations
BB Chavan, V Sawant, RM Borkar… - … of Pharmaceutical and …, 2019 - Elsevier
Afatinib is an irreversible tyrosine kinase receptor inhibitor which was approved lately by USFDA for the treatment of metastatic non-small cell lung cancer (NSCLC). AFT was subjected …
Number of citations: 15 www.sciencedirect.com
Z Zhou, C Wang, Z Xiao, Q Yang… - IOP Conference Series …, 2019 - iopscience.iop.org
7-fluoroquinazoline-2, 4-diol is an important intermediate of small molecule anticancer drugs. In this work, a rapid synthetic method for target compounds was established. Compound (4…
Number of citations: 3 iopscience.iop.org
W Cheng, S Li, S Han, R Miao, S Wang, C Liu… - Bioorganic & Medicinal …, 2023 - Elsevier
Tumor hypoxia-activated proteolysis targeting chimeras (ha-PROTACs) 9 and 10 were designed and synthesized by incorporating the hypoxia-activated leaving group (1-methyl-2-nitro-…
Number of citations: 4 www.sciencedirect.com
J Ji, Z Zhang, X He, G Pan, G Li, J Lv, Y Xu… - Anti-Cancer …, 2023 - journals.lww.com
The triple-negative breast cancer (TNBC) subtype is the most aggressive type of breast cancer with a low survival prognosis and high recurrence rate. There is currently no effective …
Number of citations: 4 journals.lww.com

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